Molecular Weight as Lipophilicity Marker
The molecular weight of 2-Fluoro-6-(pentylamino)benzonitrile (206.26 g/mol) distinguishes it from its shorter-chain alkylamino analogs, which exhibit lower molecular weights: 2-fluoro-6-(methylamino)benzonitrile (150.15 g/mol), 2-(ethylamino)-6-fluorobenzonitrile (164.18 g/mol), and 2-(butylamino)-6-fluorobenzonitrile (192.23 g/mol) [1]. While direct logP values are not reported for this specific compound, the increased molecular weight due to the pentyl chain generally correlates with higher lipophilicity compared to the methyl and ethyl analogs, potentially affecting membrane permeability and distribution in biological systems [2]. This difference is critical for applications where optimal logP values are required for blood-brain barrier penetration or cellular uptake.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 206.26 |
| Comparator Or Baseline | 2-fluoro-6-(methylamino)benzonitrile: 150.15; 2-(ethylamino)-6-fluorobenzonitrile: 164.18; 2-(butylamino)-6-fluorobenzonitrile: 192.23 |
| Quantified Difference | +56.11 g/mol vs methyl analog; +42.08 g/mol vs ethyl analog; +14.03 g/mol vs butyl analog |
| Conditions | Calculated molecular weight from molecular formula |
Why This Matters
In procurement for drug discovery or chemical biology, molecular weight directly influences compound properties like lipophilicity and membrane permeability; selecting the wrong alkyl chain length can lead to failed assays or misleading SAR conclusions.
- [1] ChemSpider. 2-Fluoro-6-(methylamino)benzonitrile. Available at: https://legacy.chemspider.com/ View Source
- [2] PubChem. Substance Record for 2-Fluoro-6-(pentylamino)benzonitrile (SID 39845218). Available at: https://pubchem.ncbi.nlm.nih.gov/substance/39845218 View Source
